Isonipecotic acid-d9

Isotopic Purity LC-MS/MS Internal Standard

Isonipecotic acid-d9 is the gold-standard stable isotope-labeled internal standard for LC-MS/MS quantification of isonipecotic acid in biological matrices. With a +9 Da mass shift and near-identical physicochemical behavior to the unlabeled analyte, it co-elutes perfectly while enabling distinct MS detection. This compensates for matrix effects, extraction losses, and ionization variability—ensuring accuracy and precision essential for regulatory-compliant bioanalytical method validation. Substituting with unlabeled or non-isotopic analogs introduces irreproducible quantification errors. Procure with a Certificate of Analysis confirming ≥98% purity for lot-to-lot traceability.

Molecular Formula C6H11NO2
Molecular Weight 138.21 g/mol
Cat. No. B12409340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonipecotic acid-d9
Molecular FormulaC6H11NO2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)O
InChIInChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D
InChIKeySRJOCJYGOFTFLH-UHUJFCCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isonipecotic acid-d9: Technical Profile for Procuring Deuterated Internal Standards


Isonipecotic acid-d9 (CAS 1219798-43-2) is a deuterium-labeled analog of isonipecotic acid, a heterocyclic compound that acts as a GABAA receptor partial agonist . As a stable isotope-labeled (SIL) compound, nine hydrogen atoms on the piperidine ring are replaced with deuterium, resulting in a molecular weight increase from 129.16 to 138.21 g/mol . Its primary utility lies not in its inherent bioactivity, but as an analytical internal standard (IS) in mass spectrometry-based assays, particularly liquid chromatography-mass spectrometry (LC-MS) [1]. The compound is designed to co-elute with its non-labeled analyte counterpart under chromatographic conditions while providing a distinct mass shift for detection, thereby enabling accurate quantification by compensating for matrix effects, extraction losses, and ionization variability [2].

Why Generic Substitution Fails for Isonipecotic acid-d9 in Quantitative LC-MS Workflows


Substituting Isonipecotic acid-d9 with a generic analog, such as its unlabeled counterpart (isonipecotic acid) or a structurally similar but non-isotopic compound, fundamentally compromises analytical data integrity [1]. Using the unlabeled compound as an internal standard is impossible due to identical mass-to-charge ratios (m/z), precluding separate detection by the mass spectrometer. Using a non-isotopic, structural analog as a pseudo-internal standard introduces significant quantification errors because it will not perfectly mimic the target analyte's extraction recovery, chromatographic retention, and ionization efficiency in a complex biological matrix [2]. This results in poor accuracy and precision, making the resulting concentration data unreliable and potentially invalid for regulatory submission [3]. A deuterated analog like Isonipecotic acid-d9 is required because it provides the necessary mass difference (Δm/z = +9) while maintaining near-identical physicochemical behavior to the analyte, which is the gold standard for reliable bioanalytical quantification .

Quantitative Differentiation of Isonipecotic acid-d9 for Analytical Method Development and Procurement


Isotopic Purity and Mass Spectral Resolution versus Isonipecotic Acid

The utility of Isonipecotic acid-d9 as an internal standard is contingent on its isotopic purity and the distinct mass shift it provides compared to the unlabeled analyte, isonipecotic acid. Vendor specifications indicate a chemical purity of ≥98% for the compound, ensuring minimal interference from non-target analytes . The incorporation of nine deuterium atoms (d9) results in a nominal mass increase of 9 Da (Δm/z = +9), which is sufficient to avoid cross-talk with the natural isotopic distribution of the unlabeled analyte in a mass spectrometer, a critical requirement for precise quantification [1]. For example, the [M+H]+ ion for isonipecotic acid is m/z 130.1, while for Isonipecotic acid-d9 it is m/z 139.1. This 9 Da separation is superior to lower-labeled analogs (e.g., d4) which may have isotopic overlap, thus providing a cleaner baseline and improved signal-to-noise ratio at low concentrations [2].

Isotopic Purity LC-MS/MS Internal Standard

Comparative Matrix Effect Compensation in Bioanalytical Assays

A core performance advantage of deuterated internal standards (DIS) like Isonipecotic acid-d9 over non-isotopic analogs is their ability to precisely compensate for matrix-induced ion suppression or enhancement in LC-MS/MS. While direct, head-to-head data for Isonipecotic acid-d9 is not found in primary literature, class-level evidence demonstrates that DIS co-elute with the analyte, experiencing identical ionization conditions and thus normalizing for matrix effects . Studies on analogous compounds show that using a DIS significantly improves method accuracy and precision. For instance, one study demonstrated that using a deuterated internal standard improved assay accuracy from 85-115% (with a structural analog IS) to 98-102% and reduced %CV (coefficient of variation) from <15% to <5% across a calibration range [1]. This is because any loss in analyte signal due to matrix components is mirrored by an equivalent loss in the co-eluting deuterated standard, maintaining a consistent response ratio [2].

Matrix Effect Accuracy Precision LC-MS

Vendor-Supplied Purity and Lot-to-Lot Consistency for Method Qualification

Procurement from reputable vendors provides a verifiable, quantitative benchmark for purity. For Isonipecotic acid-d9, the supplier InvivoChem specifies a purity of ≥98% for catalog number V71832 . This specification is critical for method development and qualification. The high chemical purity ensures that the internal standard does not introduce contaminants that could interfere with the analyte of interest or suppress ionization. While other deuterated analogs (e.g., Isonipecotic acid-d10) may exist, the procurement decision can be driven by the availability of a clear, certified purity statement, which is essential for GLP (Good Laboratory Practice) compliance and method transferability [1].

Purity Certificate of Analysis Quality Control

Primary Application Scenarios for Procuring Isonipecotic acid-d9


Accurate Quantification of Isonipecotic Acid in Pharmacokinetic (PK) Studies

This is the definitive application for Isonipecotic acid-d9. In any study where isonipecotic acid (the non-labeled analyte) is administered and its concentration in biological matrices (e.g., plasma, urine, tissue homogenate) must be measured over time, Isonipecotic acid-d9 is the optimal internal standard. Its use is mandated by regulatory guidelines for bioanalytical method validation due to its ability to correct for matrix effects and extraction variability . By spiking a known amount of Isonipecotic acid-d9 into all samples, calibrators, and quality controls, the analyte-to-internal-standard peak area ratio provides a highly accurate and precise measurement of the drug's concentration, even at low levels [2].

Investigating the Metabolic Fate and Stability of Piperidine-Containing Compounds

Beyond its role as an internal standard for its own non-labeled parent, Isonipecotic acid-d9 can serve as a tracer in in vitro metabolism studies of drugs containing a piperidine moiety. Deuteration can subtly alter the rate of enzymatic reactions (a kinetic isotope effect), and the d9 label provides a distinct mass tag to track the compound and its metabolites via LC-MS . This allows researchers to distinguish exogenously added tracer from any endogenous isonipecotic acid, providing clear data on metabolic stability and potential metabolic pathways [2]. For instance, it could be used to study cytochrome P450-mediated oxidation pathways common to piperidine-based pharmaceuticals .

Method Development and Validation for LC-MS/MS Assays Requiring GLP Compliance

In a regulated industrial or contract research organization (CRO) setting, the development and validation of any new LC-MS/MS method for isonipecotic acid will require a high-purity, stable isotope-labeled internal standard. Procuring Isonipecotic acid-d9 from a vendor that provides a Certificate of Analysis with a defined purity (e.g., ≥98%) is essential . This documentation is a cornerstone of method qualification, ensuring lot-to-lot consistency and traceability. The use of this specific standard helps establish the method's critical parameters—accuracy, precision, selectivity, and stability—and ensures the method is robust enough for transfer between labs and for use in studies supporting regulatory filings [2].

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